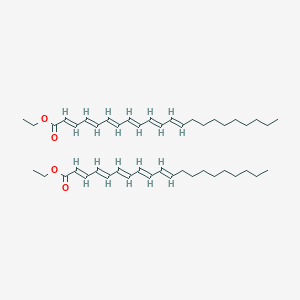
Angiosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiosan, also known as this compound, is a useful research compound. Its molecular formula is C46H70O4 and its molecular weight is 687 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3 - Docosahexaenoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Angiosan has been investigated for its pharmacological properties, particularly in the context of cardiovascular health and inflammation management.
- Cardiovascular Health : Studies suggest that this compound may have a role in improving endothelial function and reducing vascular inflammation. These effects are crucial for preventing cardiovascular diseases, which are often linked to endothelial dysfunction and chronic inflammation.
- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and psoriasis.
Dietary Interventions
Recent studies have examined the impact of this compound in dietary contexts, particularly concerning its antioxidant and anti-inflammatory capacities.
- Nutritional Supplements : this compound has been included in formulations aimed at enhancing dietary intake of antioxidants. Its role in modulating oxidative stress is of particular interest in managing chronic diseases.
- Dietary Profiles : A Mediterranean dietary pattern enriched with this compound has shown promise in reducing the severity of psoriasis symptoms. This dietary approach emphasizes whole foods that may synergistically enhance the therapeutic effects of this compound .
Case Studies and Clinical Research
Several case studies have documented the effects of this compound in clinical settings:
- Psoriasis Management : A longitudinal study reported that patients incorporating this compound into their diet experienced significant improvements in psoriasis severity scores (PASI scores). The results indicated a decrease from mean PASI scores of 5.5 to 3.6 over three months among participants adhering to a gluten-free diet supplemented with this compound .
- Crohn’s Disease : Another case study highlighted the benefits of this compound for patients with Crohn's disease who also presented with skin manifestations similar to psoriasis. The introduction of this compound led to notable improvements in skin condition alongside gastrointestinal symptoms .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Michaëlsson et al., 2000 | Psoriasis Patients (n=33) | Gluten-free diet + this compound | PASI score reduced from 5.5 to 3.6 (p=0.001) |
| Kolchak et al., 2018 | Psoriasis Patients (n=97) | Mediterranean diet + this compound | Significant decrease in PASI scores among AGA-positive patients |
| Case Study on Crohn's Disease | Patient with Crohn's Disease | Diet enriched with this compound | Improvement in skin lesions and gastrointestinal symptoms |
Propriétés
Numéro CAS |
132698-06-7 |
|---|---|
Formule moléculaire |
C46H70O4 |
Poids moléculaire |
687 g/mol |
Nom IUPAC |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate;ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+ |
Clé InChI |
MMALYCJZMJIMFA-KXXGSOBVSA-N |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
SMILES isomérique |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC.CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
SMILES canonique |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Synonymes |
Angiosan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















